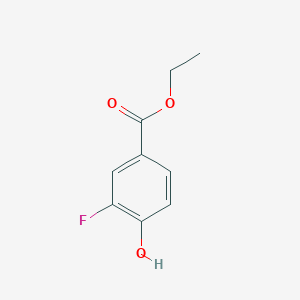

Ethyl 3-fluoro-4-hydroxybenzoate

Vue d'ensemble

Description

Ethyl 3-fluoro-4-hydroxybenzoate is an organic compound belonging to the class of aromatic esters It is a derivative of 4-hydroxybenzoic acid, where the hydroxyl group is substituted with a fluorine atom at the 3-position and an ethyl ester group at the carboxyl position

Applications De Recherche Scientifique

Ethyl 3-fluoro-4-hydroxybenzoate has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic applications due to its structural similarity to other bioactive compounds.

Industry: Utilized in the production of specialty chemicals and materials

Safety and Hazards

Mécanisme D'action

Target of Action

Ethyl 3-fluoro-4-hydroxybenzoate is a derivative of hydroxybenzoates . Hydroxybenzoates are aromatic compounds containing a benzoic acid, which is esterified with an alkyl group and para-substituted with a hydroxyl group . .

Mode of Action

It is known that fluoroaromatic compounds can alter bioavailability and metabolic stability drastically due to the extreme electronegativity of the fluorine atom and strength of the carbon-fluorine bond .

Biochemical Pathways

Fluorinated 4-hydroxybenzoates, which include this compound, can be converted by p-hydroxybenzoate-3-hydroxylase . This enzyme is involved in the degradation of aromatic compounds, specifically in the transformation of p-hydroxybenzoate to protocatechuate . Protocatechuate can then undergo the oxygenolytic cleavage of the aromatic ring via meta-fission or ortho-fission to form 2-hydroxymuconic semialdehyde or cis,cis-muconic acid, respectively .

Pharmacokinetics

The presence of the fluorine atom in the molecule could potentially affect these properties, as fluorine is known to alter bioavailability and metabolic stability .

Result of Action

It is known that the metabolism of fluoroaromatic compounds can result in the release of fluoride ions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Furthermore, the presence of specific enzymes, such as p-hydroxybenzoate-3-hydroxylase, in the environment can influence the compound’s action .

Analyse Biochimique

Biochemical Properties

It is known that hydroxybenzoates, a group to which this compound belongs, can interact with various enzymes and proteins

Cellular Effects

It is known that hydroxybenzoates can have various effects on cells, including influencing cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is known that benzylic halides, a group to which this compound belongs, typically react via an SN1 or SN2 pathway, via the resonance-stabilized carbocation

Metabolic Pathways

It is known that fluoroorganic compounds can be metabolized by microorganisms, which has implications for both the environment and the production of fine chemicals

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 3-fluoro-4-hydroxybenzoate can be synthesized through the esterification of 3-fluoro-4-hydroxybenzoic acid with ethanol in the presence of an acidic catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the esterification process .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves the use of industrial-grade ethanol and acidic catalysts, with optimized reaction conditions to ensure high yield and purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 3-fluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-fluoro-4-hydroxybenzoic acid and ethanol.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Ester Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used.

Ester Hydrolysis: 3-fluoro-4-hydroxybenzoic acid and ethanol.

Oxidation and Reduction: Products vary based on the specific reaction conditions.

Comparaison Avec Des Composés Similaires

Ethyl 3-fluoro-4-hydroxybenzoate can be compared with other similar compounds, such as:

3-fluoro-4-hydroxybenzoic acid: The parent acid form without the ethyl ester group.

Ethyl 4-hydroxybenzoate: Lacks the fluorine substitution.

Mthis compound: Similar structure but with a methyl ester group instead of ethyl

Uniqueness

The presence of both the fluorine atom and the ethyl ester group in this compound imparts unique chemical and physical properties, such as increased lipophilicity and potential biological activity, distinguishing it from its analogs .

Propriétés

IUPAC Name |

ethyl 3-fluoro-4-hydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9FO3/c1-2-13-9(12)6-3-4-8(11)7(10)5-6/h3-5,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOZGTBBNDHZSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{6-[(4-Isopropylphenyl)thio]pyridazin-3-yl}piperidine-3-carboxylic acid](/img/structure/B2410353.png)

![1-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidin-1-yl]-3-(phenylsulfanyl)propan-1-one](/img/structure/B2410373.png)